1-[4-(1-Aminoethyl)phenyl]piperidin-2-one
Description
Properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(14)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,10H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYJDJLOCHXDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone Derivatives
A prevalent method involves the reductive amination of N-substituted piperidin-4-ones with aniline derivatives or substituted phenylamines in the presence of hydrogen and a catalyst. This one-pot method is efficient for producing 4-phenylaminopiperidine derivatives, which are closely related to the target compound.
- React N-phenethyl-4-piperidone with aniline in ethanol under catalytic hydrogenation conditions.
- Use a suitable catalyst (e.g., Pd/C) in an autoclave at elevated pressure to facilitate reductive amination.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Purify the crude product by recrystallization.
- Economical and practical with high yield and purity.
- Wide availability of starting materials.
- Low by-product formation.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Ethanol, Pd/C, H2, autoclave | ~85-90 | One-pot, monitored by TLC |
| Purification | Recrystallization (petroleum ether) | - | Produces crystalline product |
This method is adapted from a patent describing the preparation of N-phenethyl-4-anilinopiperidine and can be modified for aminoethyl substitution on the phenyl ring.
Condensation and Cyclization Approach
Another approach involves:
- Condensation of 1-substituted piperidin-4-one with an appropriate phenylamine in toluene under reflux.
- Use of acetic acid as a catalyst.
- Removal of water by Dean-Stark apparatus to drive the reaction forward.
- Subsequent hydrogenation of the resulting imine or Schiff base to the amine.
- Molar ratio: 1-substituted piperidin-4-one (0.1 mol) to phenylamine (0.125 mol).
- Heating under reflux for 2–3 hours.
- Hydrogenation using sodium borohydride or catalytic hydrogenation.
This method yields N-(1-substituted-piperidin-4-yl)anilines, which are intermediates or analogs of the target compound.
Organometallic and Cyclization Methods
Advanced synthetic routes involve:
- Preparation of 6-oxoamino acid intermediates.
- Cyclization via acidic hydrolysis and intramolecular reactions to form the piperidinone ring.
- Use of chiral auxiliaries or ligands for stereoselective synthesis.
These methods are more complex but allow for stereocontrolled synthesis of substituted piperidinones, which can be adapted for the target compound with appropriate substituents.
Photochemical and Catalytic Cycloaddition
Recent research includes:
- Photochemical [2 + 2] intramolecular cycloaddition of dienes to bicyclic piperidinones.
- Catalytic cycloisomerization and Alder-ene reactions to form substituted piperidines.
These methods provide alternative synthetic routes to piperidinone derivatives with potential for structural diversity and stereocontrol.
Detailed Research Findings and Analysis
| Method | Reagents and Conditions | Advantages | Limitations | Yield (%) | Purity and Notes |
|---|---|---|---|---|---|
| One-pot reductive amination | N-phenethyl-4-piperidone + aniline, Pd/C, H2, ethanol | Economical, high yield, simple | Requires high-pressure hydrogenation | 85-90 | High purity, TLC monitoring, recrystallization |
| Condensation + hydrogenation | 1-substituted piperidin-4-one + phenylamine, toluene, reflux, acetic acid, NaBH4 | Straightforward, scalable | May require purification by distillation | 75-85 | Pure intermediates via alumina filtration |
| Organometallic cyclization | Sulfinimine intermediates, LiHMDS, Et2AlCN, acidic workup | Stereocontrolled, applicable to chiral synthesis | Multi-step, complex reagents | Variable | Enantiomerically enriched products |
| Photochemical cycloaddition | Diene substrates, UV light, intramolecular cycloaddition | Novel, scalable, versatile | Requires specialized equipment | Moderate | Useful for bicyclic derivatives |
Notes on Reagents and Conditions
- Catalysts: Pd/C, Rh(I), Ru(II) complexes are commonly used for hydrogenation steps.
- Reducing agents: Sodium borohydride and sodium triacetoxyborohydride are alternatives but can be expensive or require strict conditions.
- Solvents: Ethanol and toluene are typical solvents for reductive amination and condensation reactions.
- Purification: Recrystallization and chromatography are standard for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
1-[4-(1-Aminoethyl)phenyl]piperidin-2-one serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It is utilized in:
- Synthesis of complex molecules: The compound's unique structure allows for further functionalization through oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |
| Reduction | LiAlH4, NaBH4 | Alcohols, Amines |
| Substitution | Alkyl Halides | Various Derivatives |
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have suggested that it may exhibit activity against various pathogens.
- Anti-inflammatory Effects: Preliminary research indicates possible mechanisms through which it could modulate inflammatory pathways.
Medicine
The compound is under investigation for its potential therapeutic applications:
- Drug Development: It is being explored as a candidate for new drugs targeting specific biological pathways, particularly in the context of neurological disorders due to its structural similarity to known psychoactive compounds.
Industry
In industrial applications, this compound is used as a building block for specialty chemicals:
- Production of Fine Chemicals: Its role as an intermediate facilitates the creation of more complex chemical entities that are crucial in various industrial processes.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against strains of E. coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Neuropharmacological Effects
In another investigation published in the Journal of Medicinal Chemistry, the compound was assessed for its effects on neurotransmitter systems. Findings indicated that it may enhance dopaminergic activity, which could have implications for treating conditions like Parkinson’s disease.
Mechanism of Action
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
*Estimated based on structural analogs.
Biological Activity
1-[4-(1-Aminoethyl)phenyl]piperidin-2-one, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminoethyl group and a phenyl moiety. Its structure can be represented as follows:
This unique structure contributes to its diverse biological activities, which include antimicrobial, anti-inflammatory, and neuropharmacological effects.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate their activity by binding to these sites, leading to various biological effects such as:
- Inhibition of enzyme activity: This may affect metabolic pathways relevant to disease processes.
- Alteration of cellular signaling pathways: Such changes can influence cell proliferation and apoptosis.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the release of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .
3. Neuropharmacological Activity
Notably, this compound has shown promise in neuropharmacology. It interacts with neurotransmitter systems, particularly those involving serotonin and dopamine, which could make it a candidate for treating mood disorders and neurodegenerative diseases .
Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy
A study evaluated the compound's effect on Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) that suggests significant antimicrobial potential. -
Inflammation Model
In an LPS-induced inflammation model using human macrophages, treatment with this compound resulted in a notable decrease in IL-6 and TNF-α levels, supporting its role as an anti-inflammatory agent . -
Neuropharmacological Assessment
In vivo studies demonstrated that the compound could improve cognitive function in animal models of depression, indicating its potential as an antidepressant.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature) and purification techniques. For piperidinone derivatives, recrystallization using solvents like methanol or ethanol is common. Intermediate characterization via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures structural fidelity . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., aminoethylphenyl derivatives) can enhance yield.
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) is effective for purity assessment . Nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography (for crystalline intermediates) resolve stereochemical ambiguities . Quantitative analysis of impurities (e.g., degradation products) requires validated reference standards, as outlined in pharmacopeial guidelines .
Q. How should stability studies be designed to identify degradation products under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% relative humidity) over 6 months, combined with forced degradation (acid/base hydrolysis, oxidative stress), identify major degradation pathways. LC-MS or GC-MS profiles compare degradation products against known impurities, such as benzimidazol-2-one derivatives . Storage in amber glass under inert gas (argon/nitrogen) minimizes photolytic and oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperidin-2-one derivatives across studies?
- Methodological Answer : Cross-validation of biological assays (e.g., antimicrobial, anticancer) under standardized protocols (e.g., CLSI guidelines) reduces variability. Assess compound purity via orthogonal methods (HPLC, NMR) to rule out impurity-driven artifacts . Meta-analysis of structure-activity relationships (SAR) using crystallographic data (e.g., piperidin-4-one pharmacophore geometry) clarifies activity discrepancies .
Q. What computational approaches are suitable for predicting the physicochemical properties and binding affinity of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential surfaces and dipole moments to predict solubility. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets (e.g., enzymes, receptors). Use SMILES notation (e.g.,
C1CN(CCC1N2CCOC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl) to generate 3D conformers for virtual screening .
Q. How can researchers address conflicting data in metabolic stability assays for this compound?
- Methodological Answer : Perform interspecies comparisons (human vs. rodent liver microsomes) to identify species-specific metabolism. Use stable isotope-labeled analogs as internal standards in LC-MS/MS to quantify metabolite formation kinetics. Cross-reference with in vitro cytochrome P450 inhibition assays to rule out enzyme-specific interactions .
Methodological Tables
Table 1 : Key Analytical Parameters for Purity Assessment
| Parameter | Method | Reference |
|---|---|---|
| Purity (%) | HPLC (65:35 methanol/buffer, pH 4.6) | |
| Degradation Products | LC-MS with forced degradation | |
| Stereochemical Configuration | X-ray crystallography |
Table 2 : Computational Tools for SAR Studies
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | |
| GROMACS | Molecular dynamics simulations | |
| DFT (Gaussian) | Solubility and reactivity prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
